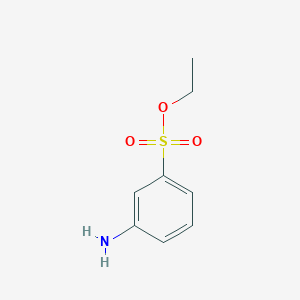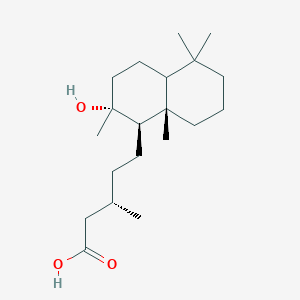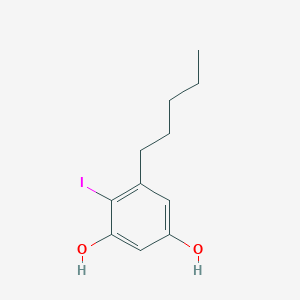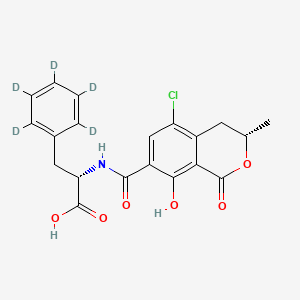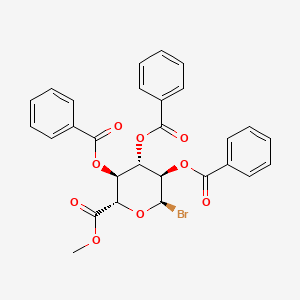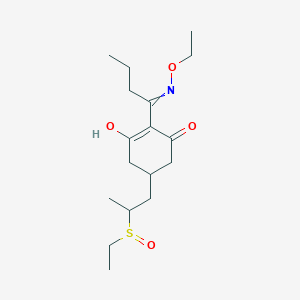
Sethoxydim sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sethoxydim sulfoxide is a chemical compound derived from sethoxydim, a post-emergence herbicide used to control grass weeds in various crops. This compound is a metabolite of sethoxydim and is known for its role in the environmental fate and degradation of the parent compound .
Métodos De Preparación
The synthesis of sethoxydim sulfoxide typically involves the oxidation of sethoxydim. This can be achieved using various oxidizing agents under controlled conditions.
Análisis De Reacciones Químicas
Sethoxydim sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized forms.
Reduction: Reduction reactions can revert this compound back to sethoxydim or other reduced forms.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Sethoxydim sulfoxide has several scientific research applications, including:
Environmental Studies: Used to study the degradation and environmental fate of sethoxydim in soil and water.
Agricultural Research: Helps in understanding the metabolism and breakdown of herbicides in crops and soil.
Analytical Chemistry: Employed as a reference standard in pesticide residue analysis
Mecanismo De Acción
Sethoxydim sulfoxide, like its parent compound sethoxydim, inhibits acetyl CoA carboxylase, an enzyme crucial for fatty acid biosynthesis. This inhibition disrupts lipid formation, leading to the death of grass weeds. The compound is absorbed by the foliage and translocated to the meristematic tissues, where it exerts its herbicidal effects .
Comparación Con Compuestos Similares
Sethoxydim sulfoxide is similar to other cyclohexene oxime herbicides, such as clethodim and tralkoxydim. it is unique in its specific metabolic pathway and environmental behavior. Unlike clethodim, which has a different chemical structure and mode of action, this compound is specifically derived from sethoxydim and shares its selective herbicidal properties .
Similar compounds include:
Clethodim: Another cyclohexene oxime herbicide with a different chemical structure.
Tralkoxydim: A herbicide with a similar mode of action but different chemical properties
Propiedades
Número CAS |
114480-24-9 |
|---|---|
Fórmula molecular |
C17H29NO4S |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO4S/c1-5-8-14(18-22-6-2)17-15(19)10-13(11-16(17)20)9-12(4)23(21)7-3/h12-13,19H,5-11H2,1-4H3 |
Clave InChI |
JSINUQQVQZIIPI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)S(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13446376.png)
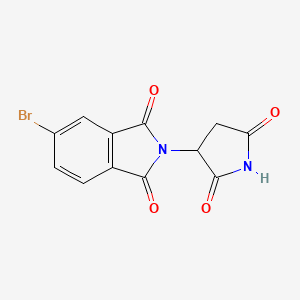
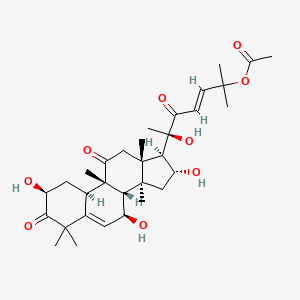
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
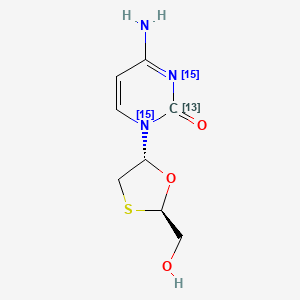
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)

